molecular formula C18H15ClF6N4O2 B11482824 1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11482824
M. Wt: 468.8 g/mol
InChI Key: FVPAUDMHMPSRKY-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimido[4,5-d][1,3]diazine core substituted with chlorophenyl, methylpropyl, and bis(trifluoromethyl) groups. Its molecular formula is C16H14ClF6N3O2.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves multiple steps, typically starting with the preparation of the pyrimido[4,5-d][1,3]diazine core. This core is synthesized through a series of condensation reactions involving appropriate precursors. The chlorophenyl, methylpropyl, and bis(trifluoromethyl) groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H15ClF6N4O2

Molecular Weight

468.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H15ClF6N4O2/c1-8(2)7-11-26-13-12(16(28-11,17(20,21)22)18(23,24)25)14(30)27-15(31)29(13)10-5-3-9(19)4-6-10/h3-6,8H,7H2,1-2H3,(H,26,28)(H,27,30,31)

InChI Key

FVPAUDMHMPSRKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(C2=C(N1)N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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